molecular formula C8H7F3N2O3 B6238211 ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate CAS No. 306960-79-2

ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate

Cat. No.: B6238211
CAS No.: 306960-79-2
M. Wt: 236.1
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Description

Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications. The compound’s structure includes a pyrimidine ring, a carboxylate ester group, and a trifluoromethyl group, contributing to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate, trifluoroacetic acid, and urea.

    Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with urea in the presence of a catalyst, such as concentrated hydrochloric acid, to form the pyrimidine ring.

    Esterification: The final step involves esterification to form the ethyl ester group, completing the synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

Scientific Research Applications

Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can inhibit or activate specific enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate can be compared with other pyrimidine derivatives:

    Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydropyrimidine-5-carboxylate: Similar structure but different positioning of functional groups, leading to variations in reactivity and biological activity.

    Ethyl 2-oxo-6-(methyl)-2,3-dihydropyrimidine-4-carboxylate: The presence of a methyl group instead of a trifluoromethyl group results in different chemical properties and applications.

    Ethyl 2-oxo-6-(chloromethyl)-2,3-dihydropyrimidine-4-carboxylate: The chloromethyl group imparts different reactivity, particularly in substitution reactions.

The uniqueness of this compound lies in its trifluoromethyl group, which enhances its stability, lipophilicity, and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

306960-79-2

Molecular Formula

C8H7F3N2O3

Molecular Weight

236.1

Purity

0

Origin of Product

United States

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